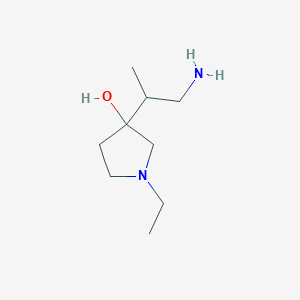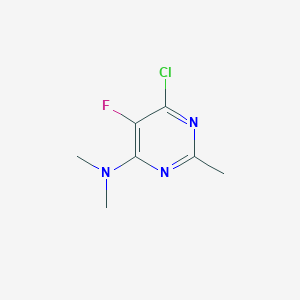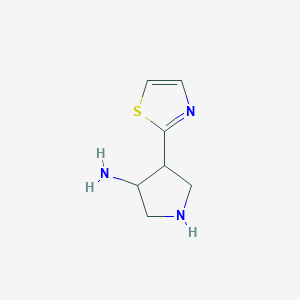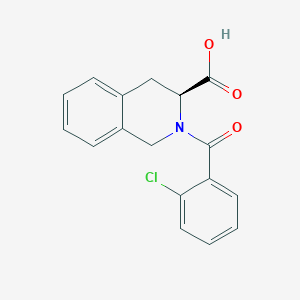
3-(1-Aminopropan-2-yl)-1-ethylpyrrolidin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-Aminopropan-2-yl)-1-ethylpyrrolidin-3-ol is a chemical compound that belongs to the class of amino alcohols It features a pyrrolidine ring substituted with an ethyl group and an aminopropyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Aminopropan-2-yl)-1-ethylpyrrolidin-3-ol can be achieved through several synthetic routes. One common method involves the reaction of 1-ethylpyrrolidin-3-one with 1-aminopropan-2-ol under reductive amination conditions. The reaction typically employs a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalytic hydrogenation and high-pressure reactors are often utilized to scale up the synthesis while maintaining product purity and consistency.
Análisis De Reacciones Químicas
Types of Reactions
3-(1-Aminopropan-2-yl)-1-ethylpyrrolidin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride to convert ketones or aldehydes back to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products Formed
The major products formed from these reactions include ketones, carboxylic acids, secondary alcohols, and various substituted derivatives depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3-(1-Aminopropan-2-yl)-1-ethylpyrrolidin-3-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new chemical entities.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.
Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3-(1-Aminopropan-2-yl)-1-ethylpyrrolidin-3-ol involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating neurotransmitter release and signal transduction pathways. Its effects on cellular processes are mediated through binding to enzymes or receptors, leading to changes in cellular function and activity.
Comparación Con Compuestos Similares
Similar Compounds
1-Aminopropan-2-ol: A simpler amino alcohol with similar functional groups but lacking the pyrrolidine ring.
2-Fluoroamphetamine: A synthetic compound with stimulant properties, structurally related due to the presence of an aminopropyl group.
Pyrrolopyrazine derivatives: Compounds containing a pyrrolidine ring with various substitutions, exhibiting diverse biological activities.
Uniqueness
3-(1-Aminopropan-2-yl)-1-ethylpyrrolidin-3-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both an ethyl group and an aminopropyl group on the pyrrolidine ring differentiates it from other similar compounds, potentially leading to unique interactions with biological targets and novel applications in research and industry.
Propiedades
Fórmula molecular |
C9H20N2O |
|---|---|
Peso molecular |
172.27 g/mol |
Nombre IUPAC |
3-(1-aminopropan-2-yl)-1-ethylpyrrolidin-3-ol |
InChI |
InChI=1S/C9H20N2O/c1-3-11-5-4-9(12,7-11)8(2)6-10/h8,12H,3-7,10H2,1-2H3 |
Clave InChI |
HCJUTFPPFSEFRK-UHFFFAOYSA-N |
SMILES canónico |
CCN1CCC(C1)(C(C)CN)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![9-Methoxy-5-methyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol](/img/structure/B13169985.png)





![2-Amino-1-[4-(trifluoromethyl)phenyl]butan-1-ol](/img/structure/B13170007.png)
![(2S)-2-({[2-chloro-5-(trifluoromethyl)phenyl]sulfonyl}amino)propanoic acid](/img/structure/B13170021.png)
![Methyl 2-[2-(2-fluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13170029.png)




